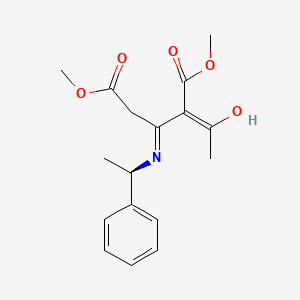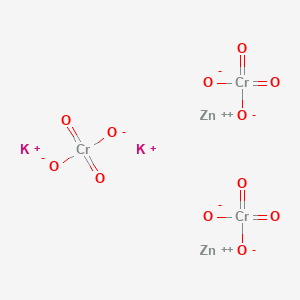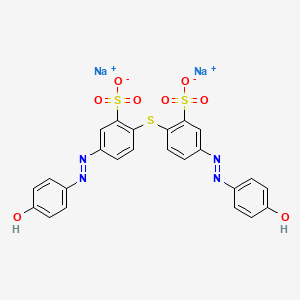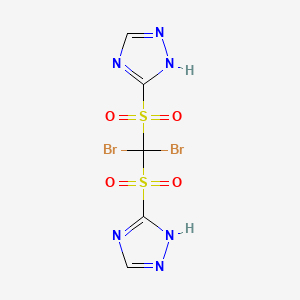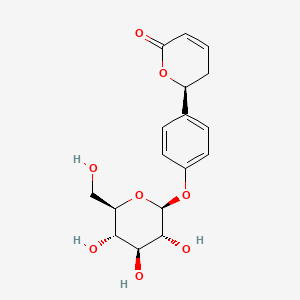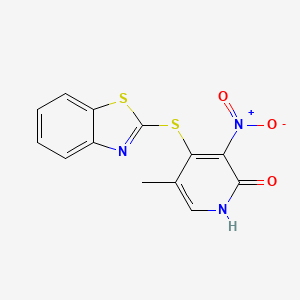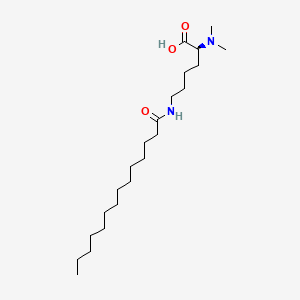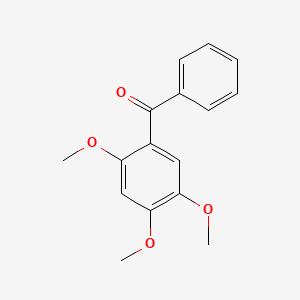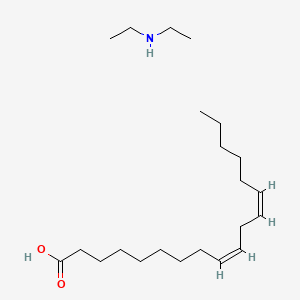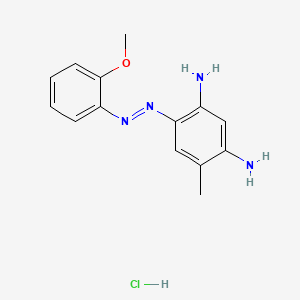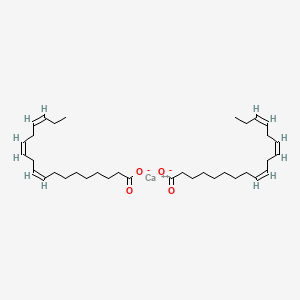
Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a calcium salt of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated omega-3 fatty acid found in various plant oils. It plays a crucial role in human nutrition and has been studied for its potential health benefits, including anti-inflammatory and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of alpha-linolenic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, where alpha-linolenic acid is dissolved in a suitable solvent, and calcium hydroxide is added gradually. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and drying processes to obtain the final compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The calcium ion can be replaced by other metal ions through ion-exchange reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Ion-exchange reactions are performed using solutions of other metal salts
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Metal salts of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid
Scientific Research Applications
Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular protective effects.
Industry: Utilized in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of bioactive lipid mediators, such as eicosanoids, which play a role in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent compound of Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
(9Z,12Z)-9,12-Octadecadienoic acid: Another polyunsaturated fatty acid with two double bonds.
(9Z,12Z,15Z,18Z)-Tetracosatetraenoic acid: A very long-chain polyunsaturated fatty acid with four double bonds
Uniqueness
This compound is unique due to its calcium ion, which enhances its stability and bioavailability compared to its parent compound, (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. This makes it a valuable compound for various applications in nutrition and health .
Properties
CAS No. |
22333-90-0 |
|---|---|
Molecular Formula |
C36H58CaO4 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
calcium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
InChI Key |
CIRHMZHRSIZIGV-SYSSTCGWSA-L |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Related CAS |
463-40-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


